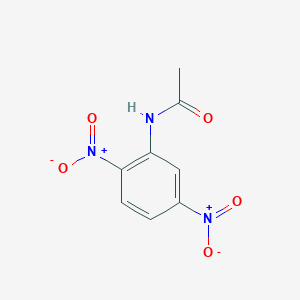
N-(2,5-dinitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-Dinitrophenyl)acetamide is an organic compound with the molecular formula C8H7N3O5 It is characterized by the presence of a dinitrophenyl group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dinitrophenyl)acetamide typically involves the nitration of acetanilide followed by purification steps. A common method includes:
Nitration of Acetanilide: Acetanilide is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 5 positions of the phenyl ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with controlled temperature and stirring to ensure uniform nitration. The product is then isolated and purified using industrial-scale crystallization or distillation techniques.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The nitro groups in this compound can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium hydroxide can be used to replace the nitro groups with other substituents.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Sodium methoxide, potassium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: Amino derivatives of this compound.
Substitution: Various substituted phenylacetamides.
Hydrolysis: Acetic acid and 2,5-dinitroaniline.
科学研究应用
N-(2,5-Dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(2,5-dinitrophenyl)acetamide involves its interaction with biological molecules through its nitro and acetamide groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, while the acetamide group can participate in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and molecular targets.
相似化合物的比较
N-(2,4-Dinitrophenyl)acetamide: Similar in structure but with nitro groups at the 2 and 4 positions.
N-(3,5-Dinitrophenyl)acetamide: Similar in structure but with nitro groups at the 3 and 5 positions.
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Contains a chlorine atom in addition to the nitro groups.
Uniqueness: N-(2,5-Dinitrophenyl)acetamide is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and interaction with biological molecules. This positioning can lead to different reactivity patterns and applications compared to its isomers.
属性
IUPAC Name |
N-(2,5-dinitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c1-5(12)9-7-4-6(10(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDAWUHKQSJFBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
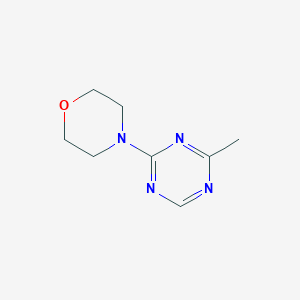
![(3-Amino-5-ethyl-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B372912.png)
![5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B372915.png)
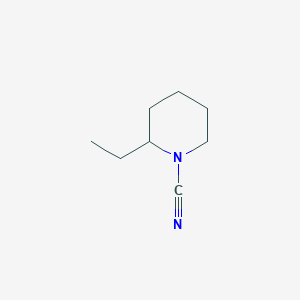
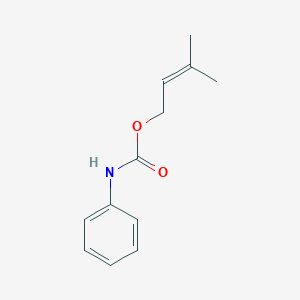


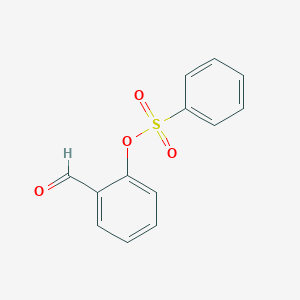
![[4-(1-Propenylidene)cyclohexyl]benzene](/img/structure/B372928.png)
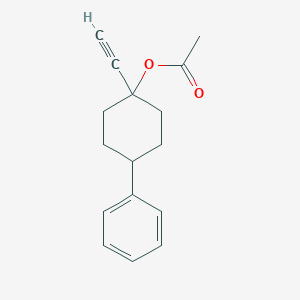
![N-[2-(1H-indol-3-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B372930.png)

![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetaldehyde {2,4-dinitrophenyl}hydrazone](/img/structure/B372934.png)

